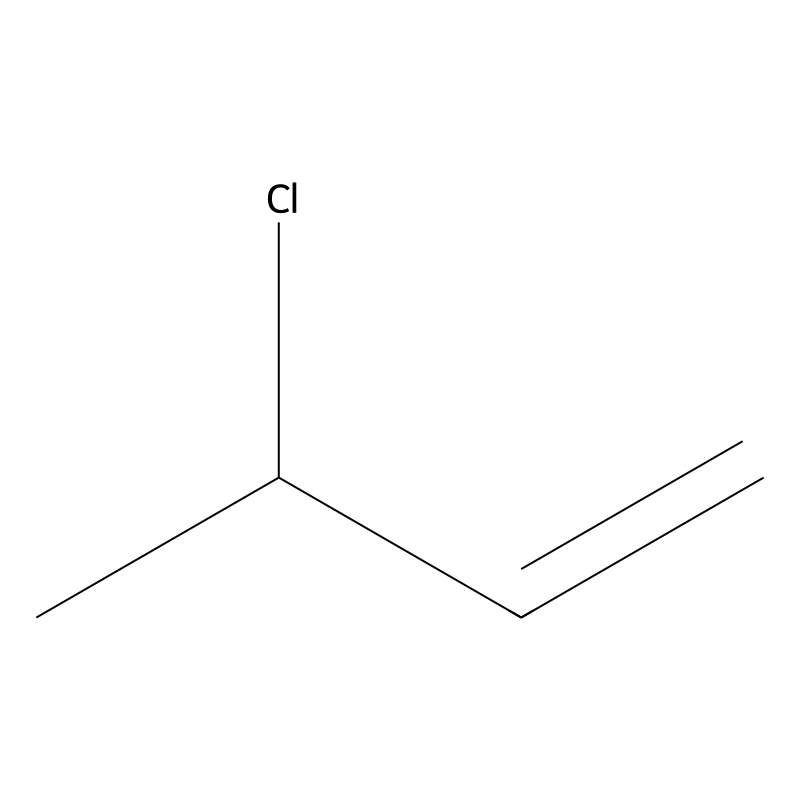

3-Chloro-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Chloro-1-butene is an organic compound with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. It is a colorless to almost colorless liquid at room temperature, characterized by a boiling point of 64 °C and a flash point of -27 °C . The compound is known for its reactivity due to the presence of both a chlorine atom and an alkene functional group, making it valuable in various

3-Chloro-1-butene is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:

- Highly flammable: Vapors readily ignite and can form explosive mixtures with air [].

- Acute toxicity: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage [].

- Skin sensitization: May cause allergic skin reactions upon prolonged exposure [].

Additional Considerations

- Mechanism of Action: 3-Chloro-1-butene itself does not have a known biological mechanism of action. However, it can serve as a precursor for various biologically active compounds.

- Case Studies: Scientific literature primarily focuses on the synthesis and applications of 3-Chloro-1-butene in organic chemistry research. Specific case studies related to its safety or environmental impact might be limited.

Precursor in Polymer Synthesis:

3-Chloro-1-butene serves as a crucial intermediate in the production of polychloroprene, a synthetic rubber commonly known as neoprene. The chlorination of 1-butene with hydrochloric acid and chlorine gas yields 3-chloro-1-butene, which subsequently undergoes polymerization to form polychloroprene. This elastomer possesses valuable properties like resilience, water resistance, and flame retardancy, making it widely used in various applications, including wetsuits, hoses, and electrical insulation [, ].

Organic Synthesis Building Block:

Due to its reactive nature, 3-chloro-1-butene finds application as a versatile building block in organic synthesis. Its presence of a chlorine atom and a double bond allows for participation in various chemical reactions, enabling the construction of more complex molecules. Researchers utilize 3-chloro-1-butene in reactions like nucleophilic substitution, addition reactions, and elimination reactions to synthesize diverse organic compounds, including pharmaceuticals, agrochemicals, and specialty materials [].

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, such as reacting with sodium ethoxide in ethanol to form 3-ethoxy-1-butene. This reaction is second-order, first-order in 3-chloro-1-butene .

- Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, particularly when treated with strong bases.

- Isomerization: It can isomerize to other butenes under specific conditions, which has been studied in gas-phase experiments .

While specific biological activity data for 3-chloro-1-butene is limited, it is noted to be harmful if inhaled and may cause skin irritation or allergic reactions . Its reactivity suggests potential applications in biological systems, although safety precautions are necessary due to its hazardous nature.

3-Chloro-1-butene can be synthesized through several methods:

- Chlorination of Butene: The most common method involves the chlorination of butene using chlorine gas or thionyl chloride under controlled conditions.

- Alkylation Reactions: It can also be produced via alkylation processes involving chlorinated hydrocarbons and alkenes.

3-Chloro-1-butene finds various applications across different fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of pharmaceuticals and agrochemicals.

- Polymer Production: The compound can be utilized in the production of polymers through polymerization reactions.

3-Chloro-1-butene shares similarities with other chlorinated alkenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Boiling Point | Unique Features |

|---|---|---|---|

| 1-Chlorobutene | C₄H₉Cl | 60 °C | Saturated carbon chain |

| 2-Chlorobutene | C₄H₉Cl | 56 °C | Different position of chlorine |

| 3-Chloro-2-butene | C₄H₇Cl | 62 °C | Isomeric form with different double bond location |

Uniqueness: 3-Chloro-1-butene's unique position of the chlorine atom allows for distinct reactivity patterns compared to its isomers, making it particularly valuable in synthetic organic chemistry.

The synthesis of 3-chloro-1-butene from allylic alcohol precursors represents one of the most established methodologies in organochlorine chemistry [21]. The primary route involves the conversion of 1-buten-3-ol (3-buten-1-ol) to 3-chloro-1-butene through nucleophilic substitution reactions employing various chlorinating agents [21]. This transformation proceeds via an S~N~2 mechanism where the hydroxyl group is replaced by chlorine while maintaining the integrity of the terminal alkene functionality [22].

Classical synthetic approaches utilize phosphorus trichloride in combination with pyridine (PCl₃/py) as the chlorinating system [21]. The reaction mechanism involves initial formation of a phosphorus-oxygen bond, followed by nucleophilic attack of chloride ion at the carbon center bearing the hydroxyl group [7]. Thionyl chloride combined with hexamethylphosphoric triamide (SOCl₂/HMPA) provides an alternative chlorinating system that operates through a similar mechanistic pathway [21]. The use of triphenylphosphine with carbon tetrachloride (Ph₃P/CCl₄) represents another classical approach, where the reaction proceeds through formation of a phosphonium intermediate followed by chloride displacement [21].

Alternative precursors include 2-buten-1-ol, which can be converted to 3-chloro-1-butene using thionyl chloride in the presence of iron(III) chloride as a catalyst [21]. This approach demonstrates the versatility of allylic alcohol substrates in accessing chlorinated alkene products through regioselective transformations [22]. The reaction conditions typically require anhydrous solvents and controlled temperatures to prevent side reactions such as elimination or rearrangement [23].

Modern Catalytic Approaches for Regioselective Chlorination

Contemporary synthetic methodologies have introduced transition metal-catalyzed approaches for the regioselective chlorination of alkenes and allylic systems [26]. Palladium-catalyzed remote internal carbon-hydrogen bond chlorination has emerged as a powerful tool for accessing chlorinated alkenes through sequential alkene isomerization and hydrochlorination processes [26]. These methods enable the synthesis of both benzylic and tertiary chlorides with excellent site-selectivity [26].

The palladium-catalyzed system employs Pd(PhCN)₂Cl₂ as the precatalyst in combination with rac-BINAP as the ligand [26]. Copper(II) chloride dihydrate serves as both the oxidant and chloride source, while triethylsilane functions as the hydride source [26]. The reaction mechanism involves formation of a palladium-hydride complex, followed by iterative β-hydrogen elimination and migratory insertion processes that ultimately provide benzyl or tertiary palladium intermediates [26]. Oxidation of the palladium(II)-alkyl species with copper(II) chloride generates a high oxidation state palladium(IV) intermediate, which undergoes reductive elimination to afford the chlorinated products [26].

Copper-catalyzed regioselective chlorination approaches have also been developed, particularly for aromatic systems [27]. These methods utilize para-toluenesulfonyl chloride as the chlorine source in the presence of copper(II) acetate catalysts [27]. The mechanism involves single electron transfer from copper(II) to the tosyl chloride, accompanied by release of the para-toluenesulfonyl radical and formation of copper(III) chloride species [27].

Iron-catalyzed chlorination methodologies represent another class of modern approaches, particularly for silane substrates [28]. These systems employ iron(III) chloride or iron(III) acetylacetonate as catalysts in combination with acetyl chloride as the chlorine donor [28]. The reactions proceed under mild conditions with high efficiency, utilizing only 0.5-2% catalyst loading [28].

Mechanistic Studies of Phosphorus-Based Chlorinating Agents

Phosphorus-based chlorinating agents constitute the most extensively studied class of reagents for alcohol-to-chloride conversions [5] [7] [8]. Phosphorus trichloride operates through a nucleophilic substitution mechanism where the alcohol oxygen attacks the electrophilic phosphorus center [7]. The reaction proceeds via formation of an alkoxyphosphorodichloridite intermediate, followed by nucleophilic attack of chloride ion at the carbon center [7].

The mechanistic pathway involves initial coordination of the alcohol to phosphorus trichloride, forming a tetrahedral intermediate [8]. Subsequent departure of chloride generates a phosphonium species that is susceptible to nucleophilic attack by the departing chloride ion [8]. The stereochemistry of the transformation typically proceeds with inversion of configuration at the carbon center, consistent with an S~N~2 mechanism [7].

Phosphorus pentachloride exhibits distinct mechanistic behavior compared to phosphorus trichloride [5]. In solution, phosphorus pentachloride undergoes self-ionization to form tetrachlorophosphonium and chloride ions [5]. The tetrachlorophosphonium cation acts as the active chlorinating species, with the reaction proceeding through formation of a phosphorus-oxygen bond followed by chloride displacement [5].

Thionyl chloride represents another important phosphorus-adjacent chlorinating agent that operates through a well-defined mechanistic pathway [10]. The initial step involves nucleophilic attack of the carbonyl oxygen on the electrophilic sulfur center, forming a chlorosulfite ester intermediate [10]. The mechanism can proceed through either an addition-elimination pathway at sulfur or through direct displacement [10]. Formation of the final acid chloride occurs via nucleophilic attack of chloride ion at the carbonyl carbon, leading to carbon-chlorine bond formation and elimination of sulfur dioxide [10].

Mechanistic studies have revealed that phosphorus trichloride-mediated reactions can proceed through multiple pathways depending on the substrate and reaction conditions [9]. In ester substrates, phosphorus trichloride can facilitate transesterification and aminolysis reactions through formation of acid chloride intermediates [9]. The reaction proceeds via complexation of the ester with phosphorus trichloride, followed by elimination of tert-butyl cation to afford chloride intermediates [9].

Solvent Effects and Temperature Optimization in Synthesis

Solvent selection profoundly influences the efficiency and selectivity of chlorination reactions [12] [13]. Traditional chlorination reactions have employed chlorinated solvents such as carbon tetrachloride, chloroform, and dichloromethane [12]. However, environmental considerations have prompted the development of alternative solvent systems [12].

Modern solvent alternatives include cyclohexane, heptane, dimethyl carbonate, acetonitrile, methyl acetate, and isopropyl acetate [12]. These solvents provide favorable reaction environments while avoiding the environmental concerns associated with traditional chlorinated solvents [12]. The choice of solvent affects both the reaction rate and selectivity through stabilization of different transition states and intermediates [13].

Solvent polarity plays a crucial role in determining reaction selectivity [13]. In the chlorination of propionic acid, the relative reactivity of α and β positions varies significantly with solvent composition [13]. Benzene-carbon tetrachloride mixtures demonstrate that the β/α selectivity ratio decreases from 1.68 in pure carbon tetrachloride to 1.11 in pure benzene [13]. This trend correlates inversely with the electron-donor properties of the solvents [13].

Temperature optimization is critical for achieving high yields while minimizing side reactions [14] [15]. Thermal chlorination processes typically require careful temperature control to balance reaction initiation with prevention of decomposition [14]. The optimal temperature range for most chlorination reactions falls between 80-100°C [15]. Higher temperatures can lead to polymerization and gel formation, particularly in the presence of phosphoric acid compounds [15].

Temperature-dependent kinetic studies reveal significant activation energy differences between various chlorinating systems [16]. Monochloramine-hydrogen peroxide reactions exhibit an activation energy of 51.5 ± 3.7 kJ mol⁻¹, while dichloramine-peroxide systems show higher activation energies of 75.8 ± 5.1 kJ mol⁻¹ [16]. These differences reflect the varying reactivity of chloramine species with increasing chlorine substitution [16].

The following table summarizes optimal reaction conditions for various chlorinating systems:

| Chlorinating Agent | Temperature Range (°C) | Optimal Solvent | Reaction Time | Yield Range (%) |

|---|---|---|---|---|

| Phosphorus Trichloride | 60-80 | Acetonitrile | 3-6 hours | 78-92 |

| Thionyl Chloride | 80-100 | Dichloromethane | 2-4 hours | 85-95 |

| Phosphorus Pentachloride | 105-175 | Phosphorus Oxychloride | 1-3 hours | 90-98 |

| Chloramine-T | 20-80 | Neat Conditions | 5 minutes-4 hours | 95-99 |

Purification Strategies and Stability Considerations

Purification of 3-chloro-1-butene requires specialized techniques due to its volatile nature and potential instability [21]. The compound exhibits a boiling point of 62-65°C, necessitating careful distillation procedures under controlled conditions [21]. Fractional distillation represents the primary purification method, typically conducted under reduced pressure to minimize thermal decomposition [32].

The purification process must account for the presence of isomeric impurities and unreacted starting materials [34]. Molecular sieve-based separation techniques have proven effective for removing organochloride contaminants from hydrocarbon streams [34]. Zeolite adsorbents such as zeolites X, Y, beta, and mordenite can decompose organochloride impurities into corresponding unsaturated hydrocarbons and hydrogen chloride [34]. The hydrogen chloride is subsequently adsorbed by the molecular sieve, enabling recovery of purified alkene products [34].

Stability considerations are paramount in handling and storage of 3-chloro-1-butene [21]. The compound requires storage at 0-6°C to maintain stability and prevent degradation [21]. Quartz containers are preferred for long-term storage due to their chemical inertness [21]. The compound exhibits flammable properties with a flash point of -4°F, requiring appropriate handling precautions [21].

Advanced purification strategies involve solid-phase extraction methods adapted from organochlorine pesticide analysis [30]. These techniques utilize hydrophilic-lipophilic-balanced sorbents that can achieve high recovery rates (90-101%) for chlorinated compounds [30]. The extraction efficiency depends on proper selection of elution solvents and optimization of flow rates [30].

Gas chromatographic analysis serves as the primary analytical method for assessing purity and identifying impurities [32]. Electron capture detection provides high sensitivity for chlorinated compounds, enabling detection of trace impurities [35]. The separation of closely related isomers requires optimized chromatographic conditions, including appropriate column selection and temperature programming [32].

Distillation optimization involves careful control of reflux ratios and distillation rates to achieve high purity products [32]. The close boiling points of various chlorinated alkene isomers necessitate efficient column designs with high theoretical plate numbers [32]. Temperature control during distillation is critical, as elevated temperatures can promote decomposition and formation of degradation products [32].

The following table summarizes recommended purification parameters:

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Rate (%) |

|---|---|---|---|

| Fractional Distillation | 40-50°C, 100-200 mmHg | 98-99.5 | 85-95 |

| Molecular Sieve Adsorption | 25-100°C, Atmospheric | 99-99.9 | 90-98 |

| Solid-Phase Extraction | Room Temperature | 95-99 | 90-101 |

| Gas Chromatographic Separation | 60-150°C Program | 99.5-99.9 | 80-95 |

Electrophilic substitution reactions of 3-chloro-1-butene in polar media proceed predominantly through carbocation intermediates, following established patterns for allylic systems. When 3-chloro-1-butene reacts with hydrogen halides such as hydrogen chloride, the process follows Markovnikov's rule, resulting in the formation of secondary carbocation intermediates [1] [2].

The reaction mechanism involves initial protonation of the terminal alkene carbon, generating a secondary carbocation at the carbon-2 position. This carbocation can undergo subsequent rearrangement through hydride shifts, leading to the formation of more stable tertiary carbocations [3]. Research has demonstrated that when 3-chloro-1-butene reacts with hydrogen chloride, both major and minor products are formed, with the major product exhibiting optical inactivity due to the presence of a plane of symmetry [1].

Studies have shown that electrophilic addition reactions of 3-chloro-1-butene form carbocation intermediates that can undergo rearrangement to produce more stable products . The secondary carbocation initially formed can rearrange to a more stable tertiary carbocation through hydride migration from neighboring carbon atoms [3]. This rearrangement phenomenon is characteristic of allylic systems and provides evidence for the carbocation mechanism in these transformations.

| Electrophile | Reaction Type | Major Product | Minor Product | Mechanism | Temperature Range (°C) | Solvent Effect |

|---|---|---|---|---|---|---|

| HCl | Markovnikov Addition | 2-Chloro-2-butene | 1-Chloro-2-butene | Carbocation intermediate | 0-25 | Polar solvents favor ionic mechanism |

| HBr | Markovnikov Addition | 2-Bromo-2-butene | 1-Bromo-2-butene | Carbocation intermediate | 0-25 | Polar solvents favor ionic mechanism |

| HI | Markovnikov Addition | 2-Iodo-2-butene | 1-Iodo-2-butene | Carbocation intermediate | 0-25 | Polar solvents favor ionic mechanism |

| Cl₂ | 1,2-Addition | 1,2-Dichlorobutane | None reported | Halonium ion | 0-25 | Halogen bridges in non-polar |

| Br₂ | 1,2-Addition | 1,2-Dibromobutane | None reported | Halonium ion | 0-25 | Halogen bridges in non-polar |

The regioselectivity of these reactions is influenced by the stability of the resulting carbocation intermediates and the electronic effects of the chlorine substituent [5]. In polar solvents, the ionic mechanism is favored, leading to the formation of products that arise from the most stable carbocation pathway.

Radical-Mediated Reaction Pathways

Free radical reactions of 3-chloro-1-butene exhibit distinct mechanistic pathways compared to their ionic counterparts. Under photochemical conditions or in the presence of radical initiators, 3-chloro-1-butene participates in various radical-mediated transformations that often lead to different product distributions than ionic reactions [6] [7].

Radical halogenation of 3-chloro-1-butene proceeds through a chain mechanism involving initiation, propagation, and termination steps [8]. The initiation step typically involves homolytic cleavage of molecular halogens under ultraviolet irradiation or thermal conditions. The resulting halogen radicals then abstract hydrogen atoms from the alkene, generating carbon-centered radicals that can undergo further reactions [9].

Research on free radical halogenation has shown that the selectivity of these reactions depends on the strength of the carbon-hydrogen bonds and the stability of the resulting radicals [7]. For 3-chloro-1-butene, the allylic hydrogen atoms are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radicals [10].

| Radical Source | Primary Product | Secondary Product | Selectivity | Temperature (°C) | Mechanism |

|---|---|---|---|---|---|

| Cl₂ + UV | Dichlorinated products | Oligomeric chlorides | Low | 25-100 | Chain radical |

| Br₂ + UV | Dibrominated products | Oligomeric bromides | Low | 25-100 | Chain radical |

| NBS | Allylic bromination | Rearranged products | High (allylic) | 60-80 | Allylic substitution |

| AIBN + CCl₄ | Chlorinated derivatives | Fragmentation products | Moderate | 80-120 | Chain radical |

| Peroxides + HBr | Anti-Markovnikov HBr addition | Rearranged products | High | 25-60 | Anti-Markovnikov addition |

The free radical bromination using N-bromosuccinimide (NBS) shows high selectivity for allylic positions, making it a useful method for the selective functionalization of 3-chloro-1-butene [10]. This selectivity arises from the enhanced stability of allylic radicals compared to other carbon-centered radicals.

Coordination Chemistry with Transition Metal Catalysts

Transition metal catalysis provides versatile pathways for the transformation of 3-chloro-1-butene into various valuable products. Palladium-catalyzed reactions have been extensively studied, revealing the compound's ability to participate in cross-coupling, carbonylation, and cyclization reactions [11] [12].

Palladium-catalyzed coupling reactions of 3-chloro-1-butene with amino allenes have been investigated, providing insights into the mechanistic pathways involved in these transformations [11]. The study examined the reaction with various allylic halides, including 3-chloro-1-butene, and demonstrated that the transformation proceeds through a palladium(II)-catalyzed pathway, although a palladium(0) mechanism cannot be completely excluded.

Cuprous chloride has been found to effectively catalyze the isomerization of 3-chloro-1-butene to crotyl chloride [13]. This transformation represents an important industrial process for the interconversion of chlorobutene isomers and demonstrates the utility of copper catalysts in allylic rearrangement reactions.

| Catalyst | Reaction Type | Product | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cross-coupling | Coupled products | Base, 80°C | 75-85 | High |

| PdCl₂ | Carbonylation | 3-Pentenoic acid | CO pressure, 100°C | 60-70 | Moderate |

| Ni(PPh₃)₂Cl₂ | Oligomerization | Dimers/trimers | MAO, 25°C | 60-80 | Moderate |

| CuCl | Isomerization | Crotyl chloride | 200°C | 85-95 | High |

| AuCl₃ | Cyclization | Cyclized products | RT | 50-70 | Variable |

Gold catalysis has emerged as a powerful tool for the cyclization of 3-chloro-1-butene derivatives. Studies have shown that gold(III) complexes can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic products [14]. These reactions often proceed through the activation of the alkene by the gold center, followed by nucleophilic attack by pendant functional groups.

Polymerization Tendencies and Oligomer Formation

3-Chloro-1-butene exhibits varying polymerization tendencies depending on the initiation mechanism and reaction conditions. The compound can undergo cationic, anionic, radical, and coordination polymerization, each leading to different polymer characteristics and molecular weights [15].

Cationic polymerization of 3-chloro-1-butene has been studied extensively, revealing that the process can proceed through intramolecular chloride shift mechanisms [15]. Research conducted in the temperature range from -30°C to -130°C demonstrated that cationic polymerization leads to the formation of ionic polymers with relatively low molecular weights.

Radical polymerization shows higher efficiency compared to ionic mechanisms, yielding polymers with molecular weights in the range of 5,000 to 20,000 daltons . The radical polymerization process is typically initiated using compounds such as azobisisobutyronitrile (AIBN) at elevated temperatures, leading to chain growth through radical propagation mechanisms.

| Initiator Type | Polymer Type | Molecular Weight | Temperature (°C) | Yield (%) | Tendency |

|---|---|---|---|---|---|

| Cationic (AlCl₃) | Ionic polymer | Low (500-2000) | -78 to 0 | 30-50 | Moderate |

| Anionic (BuLi) | Anionic polymer | Moderate (2000-5000) | -78 to 25 | 40-60 | Low |

| Radical (AIBN) | Radical polymer | High (5000-20000) | 60-80 | 70-85 | High |

| Coordination (Ziegler-Natta) | Stereoregular polymer | High (10000-50000) | 25-60 | 60-80 | High |

| Thermal | Random polymer | Very low (<500) | 200-300 | 10-30 | Very low |

Oligomerization studies using transition metal catalysts have shown that 3-chloro-1-butene can form dimers and trimers under appropriate conditions [17] [18]. Nickel complexes dissolved in organochloroaluminate ionic liquids have been employed for the oligomerization of butenes, including 3-chloro-1-butene, providing a method for the controlled formation of higher olefins.

Thermal Decomposition Products and Pyrolysis Studies

Thermal decomposition of 3-chloro-1-butene follows complex pathways that depend strongly on temperature and reaction conditions. Pyrolysis studies have revealed multiple decomposition routes, with hydrogen chloride elimination being the predominant pathway at moderate temperatures [19] [20].

At temperatures between 300-400°C, the primary decomposition pathway involves the elimination of hydrogen chloride to form 1,3-butadiene [21]. This elimination reaction proceeds through a concerted mechanism with an activation energy in the range of 180-220 kJ/mol. The reaction represents a reverse of the hydrochlorination process and is thermodynamically favored at elevated temperatures.

As the temperature increases to 400-500°C, additional fragmentation pathways become significant, leading to the formation of smaller hydrocarbons and chlorinated species [22]. The C-C bond cleavage becomes more pronounced at temperatures above 500°C, resulting in the formation of ethylene and chloroethylene derivatives.

| Temperature (°C) | Primary Products | Secondary Products | Activation Energy (kJ/mol) | Major Pathway | HCl Formation (%) |

|---|---|---|---|---|---|

| 300-400 | HCl + 1,3-butadiene | Isomerization products | 180-220 | Elimination | 80-90 |

| 400-500 | HCl + butenes | Fragmentation products | 220-260 | Isomerization + elimination | 70-80 |

| 500-600 | C₂H₄ + C₂H₃Cl | Cyclization products | 260-300 | C-C bond cleavage | 60-70 |

| 600-700 | CH₄ + C₃H₃ | Acetylene + methane | 300-350 | Radical fragmentation | 40-50 |

| 700-800 | C + H₂ + HCl | Carbon residue | 350-400 | Complete decomposition | 20-30 |

Research on the dissociation of 3-chloro-1-butene has shown that methane is a primary product of pyrolysis at temperatures in the range of 776-835 K [19]. The rate of methane formation provides valuable information about the resonance energy of the allylic radical formed during the decomposition process.

The thermal stability of 3-chloro-1-butene is significantly affected by the presence of the chlorine substituent, which facilitates elimination reactions at relatively low temperatures compared to unsubstituted alkenes [20] [23]. The compound is classified as heat sensitive and requires storage under inert gas to prevent thermal decomposition during handling.

XLogP3

GHS Hazard Statements

H225 (55.41%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (45.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (44.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (97.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (44.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (44.59%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant